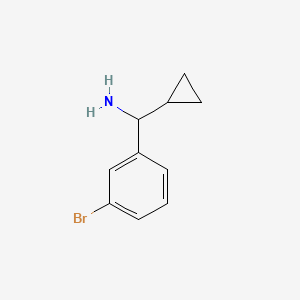

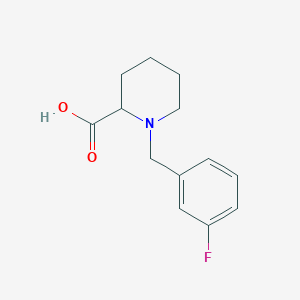

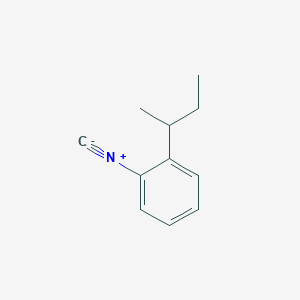

(3-Bromophenyl)(cyclopropyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

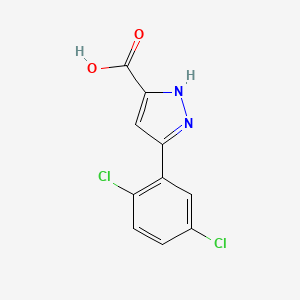

The compound "(3-Bromophenyl)(cyclopropyl)methanamine" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share some structural features, such as a bromophenyl moiety and an amine group. For instance, the first paper describes the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which is an intermediate for S1P1 receptor agonists . The second paper discusses the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound synthesized via a polyphosphoric acid condensation route . These compounds are relevant as they provide insight into the synthetic strategies that could potentially be applied to the synthesis of "(3-Bromophenyl)(cyclopropyl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield high enantiomeric and diastereomeric excesses. For example, the synthesis of the S1P1 receptor agonist intermediates is achieved in gram quantities with high stereochemical purity, as demonstrated by the synthesis of ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol . This suggests that the synthesis of "(3-Bromophenyl)(cyclopropyl)methanamine" could also be approached with a focus on achieving high stereochemical control. The second paper does not provide a direct synthesis route for our compound of interest but indicates that polyphosphoric acid condensation can be a viable synthetic route for compounds containing an amine group .

Molecular Structure Analysis

While the molecular structure of "(3-Bromophenyl)(cyclopropyl)methanamine" is not analyzed in the provided papers, the structural analyses of similar compounds can offer insights. The stereochemistry of the intermediates for S1P1 receptor agonists is crucial, as indicated by the high enantiomeric and diastereomeric excesses achieved in their synthesis . The oxadiazole compound synthesized in the second paper was characterized using various spectroscopic techniques, which could be applicable for the structural characterization of "(3-Bromophenyl)(cyclopropyl)methanamine" .

Chemical Reactions Analysis

The papers do not detail chemical reactions specifically for "(3-Bromophenyl)(cyclopropyl)methanamine", but they do describe reactions for structurally related compounds. The synthesis of S1P1 receptor agonist intermediates involves multiple steps, including the formation of a cyclopentyl ring and the introduction of an amino group . The oxadiazole compound is synthesized through a condensation reaction, which could suggest potential reactivity for the amine group in "(3-Bromophenyl)(cyclopropyl)methanamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(3-Bromophenyl)(cyclopropyl)methanamine" are not directly reported in the papers. However, the high enantiomeric and diastereomeric excesses of the synthesized intermediates suggest that the physical properties such as melting points and solubilities could be significantly influenced by the stereochemistry of the compound . The oxadiazole compound's characterization techniques, including FT-IR, DSC, NMR, and Mass spectrometry, could be used to deduce the physical and chemical properties of "(3-Bromophenyl)(cyclopropyl)methanamine" .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactions

- The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from (2-bromophenyl)methanamine, with butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, showcasing a method for creating complex heterocyclic structures (Kobayashi et al., 2013).

- A study detailed the synthesis of quinazolines from 1-(2-bromophenyl)methanamines and amidines or imidates, using copper(I) iodide as a catalyst. This process highlights the utility of bromophenyl methanamines in constructing pharmacologically relevant quinazoline derivatives (Omar et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-bromophenyl)-cyclopropylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGOWJNHCOOGOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398500 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(cyclopropyl)methanamine | |

CAS RN |

536694-26-5 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)